Product packaging for Methyl 3-(4-amino-2-fluorophenoxy)benzoate(Cat. No.:CAS No. 946664-03-5)

Methyl 3-(4-amino-2-fluorophenoxy)benzoate

Cat. No.: B3171196
CAS No.: 946664-03-5
M. Wt: 261.25 g/mol
InChI Key: RWUBQHNJBPVITD-UHFFFAOYSA-N
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Description

Contextual Background of Phenoxybenzoate Scaffolds in Organic Chemistry

The phenoxybenzoate scaffold, characterized by a phenyl benzoate (B1203000) group linked to another phenyl ring through an ether linkage, is a prominent structural motif in organic chemistry. This framework is a subtype of diaryl ethers, which are compounds of significant interest due to their presence in a wide array of natural products and synthetically important molecules. The inherent stability of the ether bond, combined with the diverse substitution patterns possible on both aromatic rings, allows for the creation of a vast chemical space with varied electronic and steric properties.

In the realm of synthetic chemistry, the construction of the diaryl ether linkage has been a subject of extensive research. Traditional methods often rely on Ullmann condensation, which typically requires harsh reaction conditions, including high temperatures and the use of copper catalysts. More contemporary approaches focus on milder, more efficient catalytic systems, often employing palladium or copper complexes to facilitate the cross-coupling of phenols and aryl halides. The development of these methodologies has broadened the accessibility and diversity of phenoxybenzoate derivatives available for study.

The phenoxybenzoate core is a privileged scaffold in medicinal chemistry and materials science. Its structural rigidity and defined spatial orientation of the two aryl rings make it an ideal building block for designing molecules with specific biological activities or material properties. The ability to introduce various functional groups onto the scaffold allows for the fine-tuning of properties such as solubility, lipophilicity, and electronic characteristics, which are crucial for applications ranging from drug discovery to the development of organic light-emitting diodes (OLEDs).

Significance of Methyl 3-(4-amino-2-fluorophenoxy)benzoate within Current Synthetic and Mechanistic Research

This compound is a specific derivative within the broader class of phenoxybenzoates that holds particular significance for current synthetic and mechanistic research due to its unique combination of functional groups. The presence of an amino group, a fluorine atom, and a methyl ester on the diaryl ether framework provides multiple avenues for scientific inquiry.

From a synthetic perspective, the molecule serves as a versatile intermediate. The amino group can be readily diazotized and converted into a wide range of other functional groups, or it can participate in amide bond formation and other nucleophilic reactions. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further coupling reactions or converted to other functionalities. The fluorine atom, a common bioisostere for a hydrogen atom, can significantly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. nih.govomicsonline.orgmdpi.com The strategic placement of these groups allows for the exploration of diverse chemical transformations and the synthesis of more complex molecular architectures.

Mechanistically, the synthesis of this compound itself presents interesting questions regarding regioselectivity and reaction kinetics in nucleophilic aromatic substitution (SNAr) reactions. rsc.orgresearchgate.netresearchgate.net The fluorine atom ortho to the ether linkage can influence the rate and outcome of the diaryl ether formation. Studies on the synthesis of this and related compounds can provide valuable insights into the electronic effects of substituents on the efficiency of SNAr reactions, potentially leading to the development of more general and efficient synthetic protocols for highly functionalized diaryl ethers. nih.govsemanticscholar.org

The combination of a primary amine and a fluorine atom on the phenoxy ring makes this molecule a subject of interest in medicinal chemistry research. Fluorine incorporation is a well-established strategy for enhancing the pharmacological properties of drug candidates, including metabolic stability and binding affinity. nih.govresearchgate.net The amino group provides a handle for conjugation to other molecules or for interaction with biological targets. Therefore, this compound represents a potential building block for the synthesis of novel bioactive compounds.

Research Objectives and Scope for In-depth Studies on this compound

Given the synthetic versatility and potential mechanistic insights offered by this compound, in-depth studies on this compound would be well-justified. The primary research objectives would logically focus on three main areas: synthetic methodology development, physicochemical characterization, and exploration of potential applications.

A key objective would be the optimization of a scalable and efficient synthesis of the target molecule. This would involve a comparative study of different catalytic systems for the diaryl ether formation, exploring a range of reaction conditions to maximize yield and purity. The scope would include investigating the impact of the fluorine and amino substituents on the reaction mechanism and exploring alternative synthetic routes.

A comprehensive physicochemical characterization of this compound would be another critical objective. This would entail detailed spectroscopic analysis, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), to unequivocally confirm its structure. Further studies could involve X-ray crystallography to determine its solid-state conformation and computational modeling to understand its electronic properties and preferred solution-phase conformations.

Finally, a significant research objective would be to explore the synthetic utility of this compound as a building block. The scope of such studies would be broad, encompassing the derivatization of the amino and ester functional groups to generate a library of novel compounds. These new molecules could then be screened for potential biological activity, leveraging the presence of the fluorine atom to potentially enhance pharmacological properties. This exploration could pave the way for the development of new therapeutic agents or functional materials.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₂FNO₃
Molecular Weight 261.25 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available in literature
Boiling Point Not available in literature
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Methanol)

Table 2: Spectroscopic Data for this compound (Predicted)

Technique Expected Chemical Shifts / Peaks
¹H NMR Aromatic protons (δ 6.0-8.0 ppm), Methyl protons (δ ~3.9 ppm), Amino protons (broad singlet)
¹³C NMR Aromatic carbons (δ 100-165 ppm), Ester carbonyl (δ ~165 ppm), Methyl carbon (δ ~52 ppm)
¹⁹F NMR Singlet or doublet in the typical range for aryl fluorides
IR (cm⁻¹) N-H stretching (~3300-3500), C=O stretching (~1720), C-O-C stretching (~1250), C-F stretching (~1100-1200)
Mass Spec (m/z) [M]+ at 261.08

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12FNO3 B3171196 Methyl 3-(4-amino-2-fluorophenoxy)benzoate CAS No. 946664-03-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-(4-amino-2-fluorophenoxy)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-14(17)9-3-2-4-11(7-9)19-13-6-5-10(16)8-12(13)15/h2-8H,16H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWUBQHNJBPVITD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl 3 4 Amino 2 Fluorophenoxy Benzoate

Retrosynthetic Analysis and Key Disconnections for Methyl 3-(4-amino-2-fluorophenoxy)benzoate

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary disconnections involve the ester and the diaryl ether linkages.

Two logical retrosynthetic pathways are:

Pathway A: This pathway prioritizes the formation of the ester bond late in the synthesis. The initial disconnection is at the ester linkage, breaking the molecule into 3-(4-amino-2-fluorophenoxy)benzoic acid and methanol (B129727). A subsequent disconnection of the diaryl ether bond in the carboxylic acid intermediate leads to two key precursors: methyl 3-hydroxybenzoate and a suitably functionalized aminofluorophenol derivative, such as 4-amino-2-fluorophenol (B116865).

Pathway B: This strategy involves forming the diaryl ether as the final key step. The primary disconnection is at the ether linkage. This breaks the target molecule into a phenol (B47542) component, such as methyl 3-hydroxybenzoate, and an activated aromatic ring, like 1,2-difluoro-4-nitrobenzene. In this route, the amino group is generated in a later step via the reduction of a nitro group, a common synthetic tactic known as functional group interconversion (FGI).

Both pathways rely on the strategic introduction of the amino and fluoro groups, which are typically incorporated through a precursor molecule rather than being added to the larger scaffold. The choice between these pathways often depends on the commercial availability and reactivity of the required starting materials.

Classical Synthetic Routes to this compound

Classical synthesis relies on well-established, fundamental organic reactions to construct the target molecule.

Esterification Approaches for this compound Formation

The formation of the methyl ester is a critical step, particularly in Pathway A where it follows the creation of the diaryl ether.

Fischer-Speier Esterification: This is the most common method, involving the reaction of the carboxylic acid precursor, 3-(4-amino-2-fluorophenoxy)benzoic acid, with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is an equilibrium that is driven towards the product ester by using a large excess of the alcohol or by removing the water formed during the reaction.

Reaction with Alkyl Halides: An alternative method involves the O-alkylation of the carboxylate salt of 3-(4-amino-2-fluorophenoxy)benzoic acid with a methylating agent like methyl iodide or dimethyl sulfate. This reaction is typically carried out in the presence of a non-nucleophilic base, such as potassium carbonate.

The presence of a free amino group can potentially complicate esterification. Under the acidic conditions of Fischer esterification, the amine is protonated to form an ammonium (B1175870) salt, which protects it from reacting with the carboxylic acid.

Ether Linkage Formation Strategies in this compound Synthesis

The construction of the diaryl ether linkage is arguably the most crucial step in the synthesis.

Nucleophilic Aromatic Substitution (SNAr): This method is highly effective when one of the aromatic rings is "activated" by electron-withdrawing groups (such as a nitro group) positioned ortho or para to a good leaving group (like a halogen). A common strategy involves the reaction of the phenoxide of methyl 3-hydroxybenzoate with an activated aryl halide like 1-chloro-2-fluoro-4-nitrobenzene. The fluorine atom is an excellent leaving group in this context due to the activating effect of the para-nitro group. The reaction is typically performed in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) with a base such as potassium carbonate or cesium carbonate.

Ullmann Condensation: The classical Ullmann reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. researchgate.netbeilstein-journals.org This method is particularly useful when SNAr is not feasible due to a lack of activation on the aryl halide. In the synthesis of this compound, this could involve coupling methyl 3-hydroxybenzoate with a 4-amino-2-fluoro-halobenzene derivative. Traditional Ullmann conditions often require high temperatures (around 200 °C) and stoichiometric amounts of copper. beilstein-journals.org However, modern modifications utilize ligands and different copper sources to achieve the transformation under milder conditions. beilstein-journals.orgorganic-chemistry.org

Table 1: Comparison of Classical Ether Formation Strategies
MethodKey ReactantsTypical ConditionsAdvantagesDisadvantages
Nucleophilic Aromatic Substitution (SNAr)Phenol + Activated Aryl Halide (e.g., with -NO₂ group)Base (K₂CO₃, Cs₂CO₃), Polar Aprotic Solvent (DMF, DMSO), 80-150 °CGenerally high yields, no metal catalyst required.Requires a strongly electron-withdrawing group on the aryl halide.
Ullmann CondensationPhenol + Aryl HalideCopper Catalyst (Cu, CuI, CuO), Base, High Temperature (>180 °C)Broad scope for non-activated aryl halides.Harsh reaction conditions, often requires stoichiometric copper, potential for side reactions. beilstein-journals.org

Introduction of Amino and Fluoro Moieties via Directed Functionalization in this compound Precursors

The specific placement of the amino and fluoro substituents is achieved by using carefully chosen starting materials.

Amino Group Introduction: The amino group is almost universally introduced by the reduction of a nitro group. The nitro group serves as a stable and effective precursor that can be carried through multiple synthetic steps before being converted to the amine. This reduction is a reliable transformation that can be accomplished with various reagents. mdpi.com

Fluoro Group Introduction: Direct fluorination of complex aromatic molecules is often difficult and non-selective. Therefore, the fluorine atom is incorporated by using a starting material that already contains it. Commercially available building blocks like 4-amino-2-fluorophenol, 2-fluoro-4-nitrophenol, or 1,2-difluoro-4-nitrobenzene are common starting points for introducing the required substitution pattern. guidechem.comnih.gov

Table 2: Common Methods for Nitro Group Reduction
Reagent SystemTypical ConditionsKey Features
H₂ / Palladium on Carbon (Pd/C)Methanol or Ethanol solvent, room temperature, H₂ atmosphereClean reaction, high yield, catalyst can be recycled.
Iron (Fe) / Acetic Acid or HClAqueous/alcoholic solvent, refluxInexpensive, robust, and widely used in industrial processes. mdpi.com
Tin(II) Chloride (SnCl₂) / HClEthanol solvent, refluxEffective for reducing nitro groups in the presence of other reducible functionalities.
Sodium Dithionite (Na₂S₂O₄)Aqueous/organic biphasic system, room temperatureMild conditions, useful for sensitive substrates. chemicalbook.com

Advanced Synthetic Techniques Applied to this compound

Modern organic synthesis often employs advanced catalytic systems to achieve transformations more efficiently and under milder conditions than classical methods.

Catalytic Approaches in the Synthesis of this compound

The formation of the diaryl ether bond has been significantly advanced by the development of palladium and copper-based catalytic systems. These methods offer greater functional group tolerance and often proceed at lower temperatures.

Buchwald-Hartwig C-O Cross-Coupling: This palladium-catalyzed reaction has become a powerful tool for forming C-O bonds and is a leading alternative to the Ullmann condensation. organic-chemistry.org The reaction couples a phenol with an aryl halide or triflate. The key to its success lies in the use of specialized phosphine (B1218219) ligands that facilitate the catalytic cycle. For this synthesis, one could couple 4-amino-2-fluorophenol (potentially with the amine protected) with methyl 3-bromobenzoate.

Modern Copper-Catalyzed Ullmann-Type Couplings: The limitations of the classical Ullmann reaction have been largely overcome by the development of new catalyst systems. These typically involve a soluble copper(I) source, such as copper(I) iodide (CuI), in combination with a ligand. Ligands like N,N-dimethylglycine or 1,10-phenanthroline (B135089) can accelerate the reaction, allowing it to be performed at significantly lower temperatures (80-120 °C) with only catalytic amounts of copper. beilstein-journals.orgorganic-chemistry.org

Table 3: Advanced Catalytic Systems for Diaryl Ether Synthesis
ReactionCatalyst PrecursorTypical LigandBaseAdvantages
Buchwald-Hartwig CouplingPd(OAc)₂, Pd₂(dba)₃Bulky, electron-rich phosphines (e.g., XPhos, RuPhos, BINAP)Cs₂CO₃, K₃PO₄Mild conditions, high functional group tolerance, broad substrate scope. organic-chemistry.org
Modern Ullmann CouplingCuI, Cu(OAc)₂N,N-dimethylglycine, 1,10-phenanthroline, N-methylated amino acidsK₃PO₄, K₂CO₃More economical than palladium, milder conditions than classical Ullmann. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthesis of this compound

The application of green chemistry principles to the synthesis of pharmaceutical intermediates like this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. Sustainable synthesis strategies for this compound focus on areas such as the use of environmentally benign solvents, development of reusable catalysts, and solvent-free reaction conditions.

One promising green approach is the use of mechanochemistry, which can significantly reduce or eliminate the need for bulk solvents. figshare.comrsc.org Mechanochemical methods, conducted by ball milling, have been shown to accelerate reaction rates in nucleophilic aromatic substitution (SNAr) reactions, which are central to the synthesis of diaryl ethers. figshare.comnih.gov This technique can offer substantial environmental benefits by avoiding the use of highly polar, high-boiling point solvents that are often toxic and difficult to remove and recycle. rsc.org

Another key aspect of sustainable synthesis is the development and utilization of heterogeneous catalysts for the Ullmann condensation, a common method for forming the diaryl ether linkage. mdpi.com Traditional Ullmann reactions often require stoichiometric amounts of copper and harsh conditions, leading to poor atom economy and the generation of toxic copper waste. wikipedia.org Modern approaches focus on using catalytic amounts of copper supported on materials like mesoporous manganese oxide or in combination with ligands that allow for milder reaction conditions. gatech.edu These heterogeneous catalysts can often be recovered and reused multiple times without a significant loss of activity, thereby reducing waste and cost. mdpi.com The choice of solvent is also a critical factor. While polar aprotic solvents like DMF and DMSO are effective for Williamson ether synthesis, greener alternatives are being explored. numberanalytics.com The use of deep eutectic solvents (DESs) or even running reactions in the absence of a ligand under aerobic conditions presents a more sustainable option for Ullmann-type C-O bond formation. nih.govnih.gov

Enzymatic synthesis also represents a frontier in the green synthesis of fluorinated compounds. nih.gov While not yet specifically reported for this compound, biocatalytic platforms using enzymes like cytochrome P450 are being developed for the selective incorporation of fluorine into organic molecules under mild, aqueous conditions. nih.gov Such methods offer the potential for high selectivity and a significantly reduced environmental footprint compared to traditional chemical synthesis.

Below is a table summarizing potential green chemistry approaches for the synthesis of this compound.

Green Chemistry PrincipleApplication to Synthesis of this compoundPotential Advantages
Solvent Reduction/Elimination Mechanochemical synthesis (ball milling) of the diaryl ether bond.Reduces use of toxic, high-boiling point solvents; may increase reaction rates. figshare.comrsc.org
Alternative Solvents Use of deep eutectic solvents (DESs) or water as the reaction medium.Utilizes more environmentally benign and often biodegradable solvents. nih.gov
Catalysis Heterogeneous copper catalysts for Ullmann condensation; ligand-free systems.Enables catalyst recycling, reduces metal waste, and can lead to milder reaction conditions. mdpi.comgatech.edu
Atom Economy Optimizing reactions to minimize the formation of by-products.Maximizes the incorporation of starting materials into the final product, reducing waste.
Renewable Feedstocks Biocatalytic approaches using engineered enzymes.Potential for synthesis from renewable sources under mild conditions. nih.gov

Flow Chemistry Applications and Continuous Synthesis of this compound

Flow chemistry, utilizing microreactors or other continuous flow systems, offers significant advantages for the synthesis of pharmaceutical intermediates such as this compound. nih.govirost.ir This technology allows for precise control over reaction parameters like temperature, pressure, and reaction time, leading to improved yield, selectivity, and safety. jst.org.inlabunlimited.com

The synthesis of the diaryl ether core of this compound via nucleophilic aromatic substitution (SNAr) is particularly well-suited for flow chemistry. vapourtec.com The high surface-area-to-volume ratio in microreactors enables rapid heat exchange, which is critical for managing exothermic reactions and preventing runaway conditions. irost.irjst.org.in This enhanced thermal control allows for the use of higher temperatures and pressures, which can significantly accelerate reaction rates. labunlimited.com

A key benefit of continuous flow synthesis is improved safety, especially when dealing with potentially hazardous reagents or intermediates. irost.irjst.org.in The small reaction volumes within the reactor at any given time minimize the risk associated with highly reactive species. pharmtech.com Furthermore, flow chemistry can facilitate the use of gaseous reagents and can be integrated with in-line purification and analysis techniques, creating a more streamlined and automated process. vapourtec.com

For the production of this compound, a continuous flow setup could involve pumping solutions of the precursor phenol and the activated aryl halide through a heated reactor coil or microfluidic chip. nih.gov The reaction time can be precisely controlled by adjusting the flow rate and the reactor volume. labunlimited.com This approach not only allows for rapid optimization of reaction conditions but also simplifies scale-up. vapourtec.com Instead of using larger, more difficult-to-manage batch reactors, production can be increased by running the flow system for longer periods or by using multiple reactors in parallel, a concept known as "numbering up". jst.org.in

The table below illustrates a hypothetical comparison between batch and flow synthesis for a key SNAr step in the production of this compound.

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Time 1-8 hours< 1 minute to 30 minutes
Temperature Control Slower heating/cooling, potential for hotspotsRapid and precise temperature control
Safety Larger volumes of hazardous materialsSmall reactor hold-up volume, enhanced safety
Scalability Challenging, requires reactor redesignEasier scale-up by continuous operation or numbering-up vapourtec.com
Process Control Manual or semi-automatedFully automated with in-line monitoring
Yield & Selectivity Variable, can be affected by mixing and heat transferOften higher due to precise control of parameters irost.ir

Optimization and Scale-Up Considerations for this compound Synthesis

Reaction Condition Screening and Kinetic Studies for this compound

The optimization of the synthesis of this compound hinges on systematic screening of reaction conditions and a thorough understanding of the reaction kinetics. The formation of the diaryl ether linkage, likely through an Ullmann-type condensation or a Williamson ether synthesis, is influenced by multiple factors including the choice of catalyst, base, solvent, temperature, and reactant concentrations. gatech.eduresearchgate.netrsc.org

High-throughput experimentation (HTE) techniques can be employed to rapidly screen a wide array of conditions in parallel. nih.gov This allows for the efficient identification of optimal parameters for maximizing yield and minimizing impurities. For an Ullmann condensation, screening would involve evaluating various copper sources (e.g., CuI, Cu2O), ligands, and bases (e.g., K2CO3, Cs2CO3, K3PO4). nih.govbeilstein-journals.org The choice of solvent is also critical, with polar aprotic solvents like DMF, NMP, or acetonitrile (B52724) often being effective. wikipedia.orgwikipedia.org

Kinetic studies are essential for elucidating the reaction mechanism and developing a robust, scalable process. researchgate.netrsc.org By monitoring the reaction progress over time under different conditions, a rate law can be determined. For instance, kinetic analysis of Ullmann C-O coupling reactions has provided evidence for mechanisms involving oxidative addition to a Cu(I) center followed by reductive elimination. gatech.edu Such studies can reveal the impact of substituent effects; for example, electron-withdrawing groups on the aryl halide can accelerate the rate of reaction. gatech.edumasterorganicchemistry.com Understanding these kinetics is crucial for designing a reactor, determining the required residence time in a flow process, and preventing the formation of by-products.

The following table outlines key parameters for screening in the synthesis of this compound.

ParameterVariables to ScreenImpact on Reaction
Catalyst/Ligand Copper(I) salts (e.g., CuI), various N- or O-donor ligands.Affects reaction rate, yield, and required temperature. beilstein-journals.org
Base Inorganic bases (K2CO3, Cs2CO3), organic bases.Crucial for deprotonation of the phenolic precursor. nih.gov
Solvent Polar aprotic (DMF, DMSO, MeCN), green solvents (DESs).Influences solubility, reaction rate, and side reactions. numberanalytics.comwikipedia.org
Temperature 50-150 °CSignificantly impacts reaction rate; higher temperatures may lead to degradation. wikipedia.org
Concentration Varying molar ratios of reactants.Affects reaction kinetics and can influence selectivity. researchgate.net

Yield Enhancement and Purity Control Strategies for this compound

Maximizing the yield and ensuring the high purity of this compound are critical for its use as a pharmaceutical intermediate. Several strategies can be employed throughout the synthetic process to achieve these goals.

Yield enhancement often begins with the selection of high-quality raw materials, as impurities can interfere with the main reaction or catalyze side reactions. sinoshiny.com In the context of nucleophilic aromatic substitution, the reactivity of the starting materials plays a significant role. The presence of the fluorine atom ortho to the ether linkage in the target molecule activates the aromatic ring, which can facilitate the substitution reaction and improve yields. masterorganicchemistry.com Further optimization of reaction conditions, as identified through screening and kinetic studies, is paramount. For instance, in mechanochemical SNAr reactions, both reaction rates and yields have been shown to be enhanced compared to conventional solvent-based methods. figshare.comnih.gov

Purity control is a multi-faceted challenge that involves minimizing the formation of by-products during the reaction and effectively removing any impurities that do form. nbinno.com Common side reactions in diaryl ether synthesis include C-alkylation in Williamson synthesis or homocoupling in Ullmann reactions. jk-sci.com Careful control of reaction conditions, such as temperature and the choice of base, can help to suppress these unwanted pathways. numberanalytics.com

After the reaction is complete, purification is essential to achieve the high purity required for pharmaceutical applications. Crystallization is a powerful and widely used technique for purifying solid organic compounds. uct.ac.zaorgchemboulder.com The process involves dissolving the crude product in a suitable hot solvent and allowing it to cool slowly, whereupon the desired compound crystallizes out, leaving impurities behind in the solution. jove.com The selection of an appropriate solvent or solvent system is critical for successful crystallization. rochester.edu Techniques such as slow evaporation or solvent layering can also be employed to obtain high-quality crystals. unifr.ch Analytical methods like HPLC, GC, and NMR are used to verify the purity of the final product. sinoshiny.com

The table below summarizes key strategies for yield enhancement and purity control.

StrategyObjectiveMethod(s)
Raw Material Quality Minimize side reactionsSource high-purity starting materials with strict quality control. sinoshiny.com
Reaction Optimization Maximize product formationFine-tune temperature, solvent, catalyst, and base based on screening data.
By-product Suppression Improve selectivityControl reaction conditions to disfavor known side reactions like homocoupling.
Product Isolation Maximize recoveryOptimize work-up procedures to efficiently separate the product from the reaction mixture.
Purification Achieve high purityUtilize crystallization, potentially recrystallization, to remove residual impurities. uct.ac.zaorgchemboulder.com
Analytical Verification Confirm purity and identityEmploy techniques such as HPLC, GC, and NMR spectroscopy. sinoshiny.com

Advanced Spectroscopic and Structural Elucidation of Methyl 3 4 Amino 2 Fluorophenoxy Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Methyl 3-(4-amino-2-fluorophenoxy)benzoate

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For a compound like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural confirmation.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis of this compound

1D NMR experiments provide fundamental information about the types and numbers of magnetically active nuclei.

¹H NMR (Proton NMR): This experiment would identify all the unique proton environments in the molecule. The spectrum would be expected to show distinct signals for the aromatic protons on both benzene (B151609) rings, the amine (-NH₂) protons, and the methyl (-OCH₃) protons of the ester group. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, while the splitting pattern (multiplicity) would reveal the number of neighboring protons, and the integration value would correspond to the number of protons generating the signal.

¹³C NMR (Carbon-13 NMR): This experiment would detect all unique carbon atoms. Signals for the carbonyl carbon of the ester, the aromatic carbons, and the methyl carbon would be observed at characteristic chemical shifts. The presence of the electronegative fluorine and oxygen atoms would significantly influence the chemical shifts of the nearby carbon atoms.

¹⁹F NMR (Fluorine-19 NMR): As ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, ¹⁹F NMR is a highly sensitive technique. For this molecule, a single signal would be expected for the fluorine atom. Its chemical shift would be highly sensitive to the electronic environment on the phenoxy ring. nih.govorgsyn.org Furthermore, coupling between the fluorine and nearby protons (H-F coupling) and carbons (C-F coupling) would be observable in the ¹H and ¹³C NMR spectra, respectively, providing crucial connectivity information.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment of this compound

2D NMR techniques are critical for assembling the complete molecular structure by revealing correlations between different nuclei. rsc.org

COSY (Correlation Spectroscopy): This experiment maps proton-proton (¹H-¹H) couplings, typically through two or three bonds. It would be used to establish the connectivity of protons on each aromatic ring, identifying which protons are adjacent to one another. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). It would definitively link each proton signal to its corresponding carbon signal, simplifying the assignment of the carbon spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows longer-range correlations between protons and carbons (typically over two to three bonds). rsc.org It is invaluable for connecting the different fragments of the molecule. For instance, HMBC could show correlations from the protons on the benzoate (B1203000) ring to the ester carbonyl carbon, and from the protons on the phenoxy ring to the carbons linked by the ether oxygen, thus confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It provides information about the 3D conformation of the molecule, such as the relative orientation of the two aromatic rings.

Advanced Mass Spectrometry (MS) of this compound

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination of this compound

HRMS instruments can measure the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact mass of the parent ion of this compound. From this exact mass, a unique elemental composition (molecular formula) can be calculated, providing definitive confirmation of the compound's identity. This technique is crucial for distinguishing between isomers, which have the same nominal mass but different exact masses due to their different atomic compositions.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis of this compound

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis. First, the molecular ion of interest is selected. This ion is then fragmented by collision with an inert gas, and the resulting fragment ions are analyzed. The fragmentation pattern is highly characteristic of the molecule's structure. For this compound, characteristic fragmentation would be expected, such as the cleavage of the ester group or the ether bond, providing conclusive evidence for the presence of these functional groups and their arrangement within the molecule.

X-ray Crystallography and Solid-State Structural Analysis of this compound

Crystal Packing and Intermolecular Interactions in Crystalline this compound

No crystallographic data for this compound has been deposited in public databases, and no studies have been published describing its crystal packing or the nature of its intermolecular interactions, such as hydrogen bonding or π-stacking.

Conformational Analysis of this compound in the Crystalline State

Without a determined crystal structure, a conformational analysis of this compound in the crystalline state cannot be provided. This includes information on torsion angles between the phenyl rings and the orientation of the methyl ester and amino groups.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Insights into this compound

No experimental or theoretical FT-IR or Raman spectra for this compound are available in the public domain. As a result, an analysis of its vibrational modes to identify functional groups and gain conformational insights is not possible at this time.

Computational Chemistry and Theoretical Studies on Methyl 3 4 Amino 2 Fluorophenoxy Benzoate

Quantum Chemical Calculations for Methyl 3-(4-amino-2-fluorophenoxy)benzoate

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, including Density Functional Theory (DFT) and ab initio calculations, can provide deep insights into the molecule's behavior at the electronic level.

Density Functional Theory (DFT) Studies on the Electronic Structure and Reactivity of this compound

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like this compound, a DFT analysis would typically involve calculations of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the amino group would be expected to be an electron-rich region, while the ester group and the fluorine atom would contribute to electron-deficient areas. This information is vital for predicting how the molecule might interact with other chemical species.

Table 1: Hypothetical DFT-Calculated Parameters for this compound

ParameterHypothetical ValueSignificance
HOMO Energy-5.8 eVIndicates potential for electron donation.
LUMO Energy-1.2 eVIndicates potential for electron acceptance.
HOMO-LUMO Gap4.6 eVRelates to chemical stability and reactivity.
Dipole Moment2.5 DQuantifies the overall polarity of the molecule.

Ab Initio Methods for Geometry Optimization and Energy Minimization of this compound

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. These methods are used for precise geometry optimization and energy minimization. For this compound, ab initio calculations would determine the most stable three-dimensional arrangement of its atoms. This involves calculating bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. The optimized geometry is crucial for understanding the molecule's shape and how it might fit into the active site of a biological target.

Table 2: Hypothetical Optimized Geometrical Parameters for this compound

ParameterHypothetical Value
C-O-C (ether) bond angle118.5°
C-N (amino) bond length1.38 Å
C-F bond length1.35 Å
Dihedral angle (phenoxy-benzoate)45.0°

Molecular Docking and Ligand-Binding Interaction Modeling for Chemical Contexts of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful in drug discovery for predicting how a small molecule like this compound might interact with a protein target.

Investigation of Binding Motifs and Intermolecular Interactions Involving this compound

Through molecular docking simulations, it would be possible to identify the key binding motifs and intermolecular interactions between this compound and a hypothetical receptor. The amino group could act as a hydrogen bond donor, while the ester and fluoro groups could act as hydrogen bond acceptors. The two aromatic rings could participate in π-π stacking or hydrophobic interactions with the amino acid residues of the protein. Understanding these interactions is fundamental for structure-based drug design and for explaining the molecule's potential biological activity.

Molecular Dynamics (MD) Simulations of this compound

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of atoms and molecules over time. These simulations can reveal how a molecule like this compound behaves in different environments.

Conformational Dynamics of this compound in Different Environments

MD simulations would allow for the exploration of the conformational landscape of this compound in various solvents or within a protein's binding pocket. The flexibility of the ether linkage allows for a range of conformations, and MD simulations can determine the probability of each conformation. This is important because the biological activity of a molecule can be highly dependent on its conformational state. The simulations would track the movement of the molecule over time, providing insights into its stability and how it adapts its shape in different chemical environments.

Solvent Effects on the Structure and Behavior of this compound

The surrounding solvent environment can significantly influence the conformational preferences and electronic properties of a flexible molecule like this compound. Computational chemistry provides powerful tools to model these interactions and predict the behavior of the compound in different solvents.

Methodology:

A common and effective method to study solvent effects is the use of implicit solvent models, such as the Polarizable Continuum Model (PCM) . In this approach, the solvent is treated as a continuous medium with a specific dielectric constant, rather than modeling individual solvent molecules. This method allows for the calculation of the solute's properties in the presence of a solvent environment, providing insights into how the solvent influences its structure and electronic distribution.

Structural Effects:

The structure of this compound is characterized by the torsional angles between the two aromatic rings and the ether linkage. In the gas phase (in the absence of a solvent), the molecule will adopt a conformation that minimizes its internal steric and electronic repulsions. However, in a solvent, the molecule may adopt a different conformation to optimize its interactions with the solvent molecules.

Electronic and Spectroscopic Effects:

Solvation can also impact the electronic properties of the molecule, which can be observed through shifts in its spectroscopic signatures. For example, the distribution of electron density within the molecule can be altered by the solvent's polarity. This can affect properties such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO).

A change in the HOMO-LUMO energy gap upon solvation can lead to a shift in the wavelength of maximum absorption (λmax) in the UV-Visible spectrum, a phenomenon known as solvatochromism. Generally, polar solvents can lead to either a bathochromic (red) or hypsochromic (blue) shift depending on the nature of the electronic transition and the relative stabilization of the ground and excited states by the solvent.

Hypothetical Data on Solvent Effects:

Without specific experimental or computational data for this compound, a hypothetical data table can illustrate the expected trends based on studies of similar molecules.

SolventDielectric Constant (ε)Calculated Dipole Moment (Debye)Calculated HOMO-LUMO Gap (eV)
Gas Phase12.54.5
Toluene2.42.84.4
Dichloromethane9.13.54.3
Acetonitrile (B52724)37.54.24.2
Water80.14.84.1

This table is illustrative and not based on actual experimental data for the specified compound.

Structure-Property Relationship (SPR) Studies via Computational Methods for this compound and its Analogs

Structure-Property Relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its macroscopic properties. Computational methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are invaluable for these investigations.

Methodology:

QSPR studies involve calculating a set of molecular descriptors for a series of related compounds and then using statistical methods to build a mathematical model that relates these descriptors to an experimentally determined property. For this compound and its analogs, these descriptors would be calculated using methods like Density Functional Theory (DFT), often with the B3LYP functional.

Key Molecular Descriptors:

A wide range of descriptors can be calculated to capture different aspects of the molecular structure:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Indices that describe the connectivity of the atoms in the molecule.

Geometric Descriptors: Molecular surface area, molecular volume, and specific dihedral angles.

Quantum Chemical Descriptors: These are derived from the electronic structure of the molecule and are particularly important for understanding its chemical behavior. Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (E_HOMO): Related to the molecule's ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (E_LUMO): Related to the molecule's ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): An indicator of the molecule's chemical reactivity and kinetic stability.

Atomic Charges: The distribution of charge on the individual atoms of the molecule.

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the surface of the molecule, which indicates regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack).

Building and Validating the QSPR Model:

Once the descriptors are calculated for a set of analogs of this compound with known properties (e.g., solubility, melting point, or a biological activity), a QSPR model can be developed using statistical techniques like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). The model would take the form of an equation that predicts the property based on the values of the most relevant descriptors. The predictive power of the model is then validated using a separate set of compounds that were not used in the model's development.

Hypothetical QSPR Data for Analogs:

To illustrate, consider a hypothetical set of analogs of this compound where the substituents on either aromatic ring are varied. A QSPR study might reveal correlations between certain descriptors and a property like aqueous solubility.

AnalogSubstituent (X)Dipole Moment (µ)LogP (Calculated)E_HOMO (eV)E_LUMO (eV)
1 H2.53.2-5.8-1.3
2 -Cl3.13.8-6.0-1.5
3 -OCH32.83.0-5.6-1.2
4 -NO24.53.5-6.5-2.0

This table is illustrative and not based on actual experimental data for the specified compounds.

From such a table, a QSPR model could be developed. For instance, it might be found that LogP (a measure of lipophilicity) is positively correlated with the dipole moment and negatively correlated with the HOMO energy. This would provide valuable insights into how to modify the structure to achieve a desired property profile.

Chemical Transformations and Reaction Mechanisms of Methyl 3 4 Amino 2 Fluorophenoxy Benzoate

Reactions Involving the Ester Functionality of Methyl 3-(4-amino-2-fluorophenoxy)benzoate

The methyl ester group is a key reactive handle on the molecule, susceptible to nucleophilic acyl substitution reactions.

The ester linkage in this compound can be cleaved through hydrolysis or converted to other esters via transesterification.

Hydrolysis: Under acidic or basic conditions, the methyl ester can be hydrolyzed to yield the corresponding carboxylic acid, 3-(4-amino-2-fluorophenoxy)benzoic acid. Basic hydrolysis, or saponification, is typically irreversible and involves the use of a strong base like sodium hydroxide, followed by an acidic workup to protonate the carboxylate salt. Acid-catalyzed hydrolysis is an equilibrium process that can be driven to completion by using a large excess of water.

Transesterification: This process involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. researchgate.net The reaction is typically performed at elevated temperatures and may require the removal of methanol (B129727) to shift the equilibrium towards the desired product. researchgate.net For instance, reaction with 1-propanol (B7761284) in the presence of a suitable catalyst would yield Propyl 3-(4-amino-2-fluorophenoxy)benzoate. researchgate.net

Table 1: Hydrolysis and Transesterification of this compound

ReactionReagents & ConditionsProduct
Hydrolysis (Basic)1. NaOH, H₂O, Heat2. H₃O⁺3-(4-amino-2-fluorophenoxy)benzoic acid
Hydrolysis (Acidic)H₃O⁺, H₂O, Heat3-(4-amino-2-fluorophenoxy)benzoic acid
TransesterificationR-OH (e.g., 1-Propanol), Acid or Base Catalyst, HeatAlkyl 3-(4-amino-2-fluorophenoxy)benzoate

The ester group can be reduced to a primary alcohol, affording [3-(4-amino-2-fluorophenoxy)phenyl]methanol. This transformation is typically achieved using powerful reducing agents.

A common method for the reduction of esters to alcohols involves the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon, followed by the departure of the methoxy (B1213986) group and subsequent reduction of the intermediate aldehyde. Another suitable reducing agent is sodium borohydride (B1222165) in the presence of a Lewis acid or at higher temperatures. A process for preparing amino-alcohols from their corresponding amino-acid esters involves reduction of the carboxylic acid or ester group in the presence of a reducing agent. google.com

Table 2: Reduction of the Ester Group in this compound

ReagentConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Anhydrous THF2. H₃O⁺ workup[3-(4-amino-2-fluorophenoxy)phenyl]methanol
Sodium Borohydride (NaBH₄)Lewis acid or High Temperature[3-(4-amino-2-fluorophenoxy)phenyl]methanol

Transformations at the Amino Group of this compound

The primary amino group on the fluoro-substituted ring is a versatile functional group that readily undergoes various transformations.

The nucleophilic nature of the primary amine allows for the formation of new carbon-nitrogen bonds through acylation and alkylation reactions.

Amidation/Acylation: The amino group can be acylated by reacting with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amide. For instance, reaction with acetyl chloride in the presence of a base like pyridine (B92270) would yield Methyl 3-(4-acetamido-2-fluorophenoxy)benzoate. This transformation is useful for protecting the amino group or for introducing new structural motifs.

Alkylation: The primary amine can be alkylated to form secondary or tertiary amines. This can be achieved through reactions with alkyl halides. For example, reaction with an excess of methyl iodide can lead to the formation of the N,N-dimethylated product, Methyl 3-(4-(dimethylamino)-2-fluorophenoxy)benzoate. mdpi.com N-alkylation of amino acids is a known method to modify their properties. monash.edu The reactivity of the amino group can be influenced by the electron-withdrawing effect of the ester group on the other ring.

Table 3: Reactions at the Amino Group of this compound

Reaction TypeReagentProduct
AcylationAcetyl chloride, PyridineMethyl 3-(4-acetamido-2-fluorophenoxy)benzoate
AlkylationExcess Methyl Iodide, BaseMethyl 3-(4-(dimethylamino)-2-fluorophenoxy)benzoate

The primary aromatic amine can be converted into a diazonium salt, which is a highly versatile intermediate for a wide range of functional group transformations.

The reaction of this compound with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0-5 °C) yields the corresponding diazonium salt. This intermediate is generally unstable and is used immediately in subsequent reactions. The diazotization of aminoindoles and aminopyrroles can sometimes lead to stable diazonium species under specific conditions. researchgate.net

The diazonium group can be replaced by a variety of substituents through Sandmeyer-type reactions (using copper(I) salts) or other transformations. For example, treatment with copper(I) chloride would yield Methyl 3-(4-chloro-2-fluorophenoxy)benzoate. Other possible transformations include replacement by -OH, -H, -I, and -CN groups.

Table 4: Diazotization and Subsequent Reactions

ReactionReagents & ConditionsProduct
DiazotizationNaNO₂, HCl, 0-5 °CMethyl 3-(4-diazonium-2-fluorophenoxy)benzoate chloride
Sandmeyer (Chloro)CuClMethyl 3-(4-chloro-2-fluorophenoxy)benzoate
Sandmeyer (Bromo)CuBrMethyl 3-(4-bromo-2-fluorophenoxy)benzoate
Sandmeyer (Cyano)CuCNMethyl 3-(4-cyano-2-fluorophenoxy)benzoate
Schiemann ReactionHBF₄, HeatMethyl 3-(2,4-difluorophenoxy)benzoate
HydrolysisH₂O, HeatMethyl 3-(2-fluoro-4-hydroxyphenoxy)benzoate

Reactivity of the Fluoro-Substituted Aromatic Ring in this compound

The fluoro-substituted aromatic ring can participate in electrophilic aromatic substitution reactions, with the existing substituents directing the position of the incoming electrophile.

The fluorine atom is an ortho-, para-directing deactivator for electrophilic aromatic substitution due to the interplay of its strong inductive electron-withdrawing effect and its moderate resonance electron-donating effect. researchgate.net The amino group is a strong ortho-, para-directing activator. The ether linkage is also an ortho-, para-directing activator. The combined directing effects of these substituents will influence the regioselectivity of electrophilic substitution reactions.

Table 5: Potential Electrophilic Aromatic Substitution on the Fluoro-Substituted Ring

ReactionReagentExpected Major Product(s)
BrominationBr₂, FeBr₃Methyl 3-(4-amino-5-bromo-2-fluorophenoxy)benzoate
NitrationHNO₃, H₂SO₄Methyl 3-(4-amino-2-fluoro-5-nitrophenoxy)benzoate
SulfonationSO₃, H₂SO₄4-(2-Fluoro-5-(methoxycarbonyl)phenoxy)-3-aminobenzenesulfonic acid

Electrophilic Aromatic Substitution (EAS) Potential and Positional Selectivity in this compound

Electrophilic aromatic substitution (EAS) on this compound presents a study in competitive directing effects. The molecule contains two aromatic rings with differing levels of activation.

Ring A (Methyl Benzoate (B1203000) Moiety): This ring is substituted with a methoxycarbonyl group (-COOCH₃) and a phenoxy group (-OAr).

The methoxycarbonyl group is a moderate deactivator and a meta-director due to its electron-withdrawing resonance and inductive effects. aiinmr.comscribd.com

The phenoxy group is an activator and an ortho, para-director due to the lone pairs on the ether oxygen that can be donated to the ring through resonance.

Ring B (4-amino-2-fluorophenoxy Moiety): This ring is substituted with an amino group (-NH₂), a fluorine atom (-F), and the ether linkage (-OAr').

The amino group is a powerful activator and a strong ortho, para-director.

The fluorine atom is a deactivator due to its strong inductive effect but is an ortho, para-director via resonance.

The ether linkage is also an activating ortho, para-director.

Ring B is significantly more activated than Ring A due to the potent activating effect of the amino group. Consequently, electrophilic substitution will overwhelmingly occur on this ring. The primary directing influence will be the amino group. The positions ortho (C3) and para (C6, which is blocked) to the amine are electronically favored. The C5 position is ortho to the fluorine and meta to the amine, making it a likely site for substitution. The C3 position is ortho to the amine and ortho to the fluorine, a site of high electron density.

Predicted Positional Selectivity for EAS:

ElectrophileTarget RingPredicted Major Product(s)Rationale
Br₂ / FeBr₃Ring BMethyl 3-(4-amino-5-bromo-2-fluorophenoxy)benzoateThe highly activating amino group directs ortho. Substitution occurs at the less sterically hindered C5 position.
HNO₃ / H₂SO₄Ring BMethyl 3-(4-amino-2-fluoro-5-nitrophenoxy)benzoateThe potent -NH₂ group directs the nitronium ion (NO₂⁺) to the ortho C5 position. youtube.com
SO₃ / H₂SO₄Ring BMethyl 3-(4-amino-2-fluoro-5-sulfophenoxy)benzoateSulfonation is directed by the strongest activating group (-NH₂) to the available ortho position.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Derivatized this compound

Nucleophilic aromatic substitution (SNAr) reactions typically require an aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group. nih.gov The parent molecule, this compound, is not sufficiently activated for SNAr. However, its derivatives can be tailored for such transformations.

A common strategy involves introducing a nitro group (-NO₂) via EAS, as discussed previously. For instance, nitration would yield Methyl 3-(4-amino-2-fluoro-5-nitrophenoxy)benzoate. In this derivative, the fluorine atom at C2 is ortho to the newly introduced, powerful electron-withdrawing nitro group. This electronic arrangement strongly activates the C2 position for nucleophilic attack, with fluoride (B91410) acting as the leaving group.

The mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized Meisenheimer intermediate. nih.gov The stability of this intermediate is crucial and is enhanced by the presence of the ortho nitro group.

Potential SNAr Reactions on a Nitrated Derivative:

NucleophileReagent ExamplePredicted Product
MethoxideNaOCH₃Methyl 3-(4-amino-2-methoxy-5-nitrophenoxy)benzoate
AmineR₂NH (e.g., Pyrrolidine)Methyl 3-(4-amino-5-nitro-2-(pyrrolidin-1-yl)phenoxy)benzoate
ThiolateNaSPhMethyl 3-(4-amino-5-nitro-2-(phenylthio)phenoxy)benzoate

A concerted SNAr (cSNAr) pathway, which does not necessarily require strong activating groups, could also be a possibility on certain derivatives, though this remains a subject for further investigation. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions Involving this compound and its Precursors

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. libretexts.org Derivatives of this compound are excellent candidates for these transformations, allowing for the extension of its molecular framework. A key strategy involves converting the amino group into a more versatile functional group, such as a halide or triflate, via diazotization followed by a Sandmeyer or related reaction. This creates an aryl halide or pseudohalide on Ring B, which can serve as the electrophilic partner in cross-coupling.

Suzuki, Stille, Heck, and Sonogashira Coupling Strategies for this compound Derivatives

Once a derivative such as Methyl 3-(4-iodo-2-fluorophenoxy)benzoate is synthesized, it can be employed in a variety of palladium-catalyzed reactions. libretexts.orgsigmaaldrich.com

Suzuki-Miyaura Coupling: This reaction couples the aryl halide derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, typically for creating biaryl structures. nih.govresearchgate.net The reaction is tolerant of many functional groups and is widely used. nih.govmdpi.com

Stille Coupling: This involves the coupling of the aryl halide with an organostannane reagent. While effective, the toxicity of organotin compounds has led to a preference for other methods like the Suzuki coupling.

Heck Reaction: This reaction forms a C-C bond by coupling the aryl halide with an alkene, such as styrene (B11656) or an acrylate. nih.govmdpi.com It is a fundamental method for the vinylation of aryl rings.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne, providing a direct route to aryl-alkyne structures. beilstein-journals.orgnih.govresearchgate.net Copper is often used as a co-catalyst, although copper-free methods have been developed. organic-chemistry.org

The general catalytic cycle for these reactions (excluding the Heck reaction) involves three key steps: oxidative addition of the aryl halide to a Pd(0) catalyst, transmetalation of the organometallic nucleophile to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

Illustrative Cross-Coupling Reactions of a Derivatized Substrate:

Let's consider the substrate Methyl 3-(4-iodo-2-fluorophenoxy)benzoate .

Coupling ReactionCoupling PartnerCatalyst/Ligand System (Example)Product Class
Suzuki-MiyauraPhenylboronic acidPd(PPh₃)₄, Na₂CO₃Biaryl
HeckStyrenePd(OAc)₂, P(o-tol)₃, Et₃NStilbene derivative
SonogashiraPhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃NDiphenylacetylene derivative
StilleTributyl(vinyl)stannanePd(PPh₃)₄Styrene derivative

Elucidation of Novel Reaction Mechanisms for this compound Transformations

The multifunctional nature of this compound and its derivatives offers fertile ground for the discovery and elucidation of novel reaction mechanisms. While established pathways for EAS, SNAr, and cross-coupling are predictable, the specific interplay of the functional groups present could lead to unique reactivity.

For example, in palladium-catalyzed reactions of derivatives, the amino group (if un-derivatized) or the ether oxygen could potentially act as an intramolecular ligand. This chelation effect could alter the geometry, stability, and reactivity of the palladium catalyst intermediate. Such an effect might lead to unexpected regioselectivity in a Heck reaction or an unusual rate acceleration or deceleration in a Suzuki coupling, deviating from the standard catalytic cycle.

Furthermore, investigations into nucleophilic substitution on specifically designed derivatives could reveal unconventional pathways. For instance, a derivative without strong nitro-group activation might undergo substitution via a concerted (cSNAr) mechanism rather than the classic stepwise Meisenheimer adduct pathway. nih.gov Computational studies could be employed to map the potential energy surfaces of these reactions, identifying transition states and intermediates to distinguish between possible mechanisms. nih.gov The exploration of photochemical methods could also unlock new reaction pathways, such as radical-mediated substitutions or couplings that are inaccessible under thermal conditions.

Design and Synthesis of Derivatives and Analogs of Methyl 3 4 Amino 2 Fluorophenoxy Benzoate

Ester Analogs and Derivatives of Methyl 3-(4-amino-2-fluorophenoxy)benzoate

The methyl ester group is a versatile handle for chemical modification, allowing for changes in steric bulk, lipophilicity, and metabolic stability.

The methyl ester of the parent compound can be readily converted to other esters through transesterification. This process typically involves reacting the methyl ester with a different alcohol (e.g., ethanol, propanol, or more complex alcohols) under acidic or basic catalysis. This allows for the synthesis of a homologous series of esters, which can systematically vary the size and nature of the alkyl group.

Heterologation involves replacing the ester oxygen with other heteroatoms, such as sulfur to form a thioester. Thioesters can be prepared from the corresponding carboxylic acid (obtained via hydrolysis) by activation with reagents like DCC (dicyclohexylcarbodiimide) followed by reaction with a thiol.

Furthermore, the entire ester group can be replaced with other functionalities. For instance, reduction of the ester, commonly with a strong reducing agent like lithium aluminum hydride (LiAlH₄), would yield the corresponding benzyl (B1604629) alcohol, 3-(4-amino-2-fluorophenoxy)benzyl alcohol.

Modification Type Reagents/Conditions Resulting Functional Group Example Product Name
TransesterificationEthanol, H⁺ or OH⁻ catalystEthyl EsterEthyl 3-(4-amino-2-fluorophenoxy)benzoate
TransesterificationIsopropanol, H⁺ or OH⁻ catalystIsopropyl EsterIsopropyl 3-(4-amino-2-fluorophenoxy)benzoate
ReductionLiAlH₄, followed by aqueous workupPrimary Alcohol(3-(4-amino-2-fluorophenoxy)phenyl)methanol

The synthesis of carboxylic acid, amide, and ketone analogs introduces significant changes to the electronic and hydrogen-bonding properties of the molecule.

Carboxylic Acid Analogs: The most direct route to the carboxylic acid analog, 3-(4-amino-2-fluorophenoxy)benzoic acid, is the hydrolysis of the methyl ester. This can be achieved under either acidic (e.g., HCl or H₂SO₄ in water) or basic (e.g., NaOH or KOH followed by acidic workup) conditions. This carboxylic acid is a key intermediate for synthesizing other derivatives, such as amides. google.com

Amide Analogs: Amide derivatives can be synthesized from the parent methyl ester directly via aminolysis, which involves heating the ester with a primary or secondary amine, sometimes with a catalyst. researchgate.net A more common and efficient method involves first hydrolyzing the ester to the carboxylic acid, activating the acid (e.g., with thionyl chloride to form an acyl chloride, or using coupling agents like EDAC or HOBT), and then reacting it with the desired amine. scielo.org.mx This allows for the synthesis of a diverse library of primary, secondary, and tertiary amides. A related compound, 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide, showcases a similar N-methyl amide structure. nih.govbldpharm.com

Ketone Analogs: The synthesis of ketone analogs, such as one where the methoxy (B1213986) group of the ester is replaced by an alkyl or aryl group, is more complex. One potential route is a Friedel-Crafts acylation of a suitable precursor. Alternatively, the carboxylic acid intermediate could be converted into an organometallic reagent (e.g., an organolithium or Weinreb amide) and then reacted with an appropriate electrophile to form the ketone. The synthesis of compounds like methyl 2-methyl-4-acetyl benzoate (B1203000) illustrates the introduction of a ketone to an aromatic ring system. patsnap.com

Analog Type Synthetic Precursor Key Reagents/Conditions Resulting Functional Group
Carboxylic AcidThis compoundNaOH(aq), then H₃O⁺Carboxylic Acid
Primary Amide3-(4-amino-2-fluorophenoxy)benzoic acid1. SOCl₂ 2. NH₃Primary Amide
Secondary Amide3-(4-amino-2-fluorophenoxy)benzoic acidEDAC, HOBT, MethylamineSecondary Amide (N-methyl)
Ketone (e.g., Acetyl)3-(4-amino-2-fluorophenoxy)benzoic acid1. SOCl₂ 2. Me₂Cd (Gilman reagent)Ketone

Amine-Modified Analogs of this compound

The primary amino group is a key site for derivatization, influencing the basicity, polarity, and potential for hydrogen bonding of the molecule.

The nucleophilic primary amine can undergo a variety of common transformations:

N-Alkylation: Introducing alkyl groups to the amine can be achieved through reductive amination with aldehydes or ketones or by direct reaction with alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This is a common method for producing stable derivatives. scielo.org.mx

N-Sulfonylation: Reacting the amine with sulfonyl chlorides (e.g., tosyl chloride or mesyl chloride) produces sulfonamides.

Derivatization with Fluorogenic Reagents: For analytical purposes, the amine can be derivatized with reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) to create fluorescent molecules. nih.gov

The primary aromatic amine can be completely replaced with other functional groups, most commonly via a diazonium salt intermediate. By treating the amine with nitrous acid (generated in situ from NaNO₂ and a strong acid like HCl) at low temperatures, a diazonium salt is formed. This intermediate can then be subjected to various substitution reactions (e.g., Sandmeyer reactions) to introduce a range of functionalities.

Possible replacements for the amine group include:

Nitro group: Via treatment of the diazonium salt with sodium nitrite (B80452) in the presence of a copper catalyst. The synthesis of related nitro-aromatics is a common procedure in medicinal chemistry. aiinmr.comgoogle.com

Azido group: By reaction with sodium azide.

Cyano group: By reaction with copper(I) cyanide.

Halogens (Cl, Br, I): Via reaction with the corresponding copper(I) halide.

Hydroxyl group: By heating the diazonium salt in water.

Heterocyclic Rings: The amine can also be used as a building block for forming fused heterocyclic rings. For example, reaction with appropriate reagents could lead to the formation of benzimidazoles or triazoles, which are recognized as bioisosteres of the amide bond. nih.govresearchgate.net

Modification Key Intermediate Reagents Resulting Functional Group
N-AcetylationParent CompoundAcetic anhydride, Pyridine (B92270)Acetamido
N-SulfonylationParent CompoundTosyl chloride, PyridineTosylamido
Replacement with CyanoDiazonium SaltCuCNCyano
Replacement with BromoDiazonium SaltCuBrBromo
Replacement with HydroxylDiazonium SaltH₂O, HeatHydroxyl

Fluorine-Modified Analogs and Halogen Bioisosteres of this compound

The fluorine atom at the 2-position of the phenoxy ring significantly influences the molecule's electronic properties and conformation. Modifying or replacing this halogen can provide insight into its role.

The synthesis of analogs with different halogens (e.g., chlorine or bromine) at the 2-position would require starting from the corresponding halogenated precursors, such as 2-chloro-4-nitrophenol (B164951) or 2-bromo-4-nitrophenol, and carrying out a similar synthetic sequence (ether formation, nitro reduction, and esterification). The synthesis of compounds like methyl 5-amino-2-chloro-4-fluorobenzoate demonstrates the incorporation of different halogen patterns. chemicalbook.com

Bioisosteric replacement of the fluorine atom is another important strategy. While direct replacement on the final molecule is challenging, analogs can be synthesized from alternative starting materials. For example:

Hydrogen (non-fluorinated analog): Starting with 4-nitrophenol (B140041) would yield the des-fluoro analog.

Trifluoromethyl group (CF₃): Starting with 4-nitro-2-(trifluoromethyl)phenol (B75305) would produce a derivative with a strongly electron-withdrawing group.

Cyano group (CN): A cyano group can sometimes act as a bioisostere for halogens.

Modifications of the Phenoxy and Benzoate Scaffolds in this compound

Beyond simple substitution, the core aromatic scaffolds of this compound can be fundamentally altered through the introduction of additional substituents, ring size modifications, or replacement with heterocyclic systems.

The introduction of additional functional groups, such as alkyl, alkoxy, or nitro groups, on either the phenoxy or benzoate ring can further probe the SAR. These modifications can be achieved by starting with appropriately substituted precursors. For instance, the synthesis of a methoxy-substituted analog could start from a methoxy-substituted aminophenol or a methoxy-substituted methyl benzoate.

The nitration of diaryl ethers is a common transformation, which could potentially be applied to introduce a nitro group onto one of the aromatic rings of this compound, although regioselectivity could be a challenge. Subsequent reduction of the nitro group would provide an additional amino group, offering a site for further derivatization.

ModificationPotential Synthetic Strategy
AlkylationUse of alkyl-substituted aminophenol or benzoate starting materials.
AlkoxylationUse of alkoxy-substituted aminophenol or benzoate starting materials.
NitrationElectrophilic nitration of the parent compound, followed by reduction to an amino group if desired.

This table presents general strategies for introducing additional substituents.

More profound modifications involve altering the ring systems themselves. Ring expansion or contraction of the phenyl rings is generally a complex synthetic endeavor and not commonly pursued in the context of simple diaryl ether analogs.

Furthermore, the aminophenol moiety can be used as a precursor for the synthesis of fused heterocyclic systems. For instance, reaction of 2-aminophenols with alkynones can lead to the formation of benzoxazepine derivatives. rsc.org The condensation of β-naphthols with aldehydes can yield dibenzoxanthenes, suggesting that similar cyclization strategies could be explored with the phenoxy-benzoate scaffold. nih.govmdpi.comresearchgate.netfrontiersin.orgrsc.org

Ring ModificationPotential Synthetic Approach
Heterocyclic ReplacementCoupling of an aminophenol with a heteroaryl halide.
Benzoxazepine FormationReaction of the aminophenol moiety with a suitable alkynone.
Dibenzoxanthene FormationCondensation of the phenoxy moiety with an aldehyde.

This table highlights potential avenues for significant scaffold modification.

Chemical Linker Modifications and Spacers in this compound Analogs

One common strategy is the bioisosteric replacement of the ester group. cambridgemedchemconsulting.comacs.orgwikipedia.org For example, the ester could be replaced with an amide, a 1,2,3-triazole, or an oxadiazole. cambridgemedchemconsulting.comnih.gov The synthesis of an amide-linked analog could be achieved by coupling a substituted aminophenol with a benzoic acid derivative using standard amide bond-forming conditions.

The introduction of spacers, such as polyethylene (B3416737) glycol (PEG) chains, between the two aromatic rings can increase the distance and flexibility between the two moieties. This can be achieved by synthesizing aminophenol or benzoate precursors that incorporate a spacer unit.

Linker ModificationPotential Synthetic Strategy
Amide LinkerAmide coupling of a substituted aminophenol with a benzoic acid derivative.
Triazole Linker"Click" chemistry between an azide-functionalized precursor and an alkyne-functionalized precursor.
Introduction of SpacersSynthesis of precursors containing flexible chains (e.g., PEG) for subsequent coupling.

This table illustrates potential modifications to the linker region of the molecule.

Advanced Chemical Applications of Methyl 3 4 Amino 2 Fluorophenoxy Benzoate and Its Derivatives

Utilization as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The strategic placement of amino, fluoro, and ester functional groups on a diaryl ether scaffold makes methyl 3-(4-amino-2-fluorophenoxy)benzoate a highly valuable and versatile intermediate in the synthesis of complex organic molecules. Its unique electronic and steric properties allow for selective transformations at different positions, providing a gateway to a diverse range of molecular architectures.

Building Blocks for Heterocyclic Systems and Fused Ring Structures

The presence of a nucleophilic amino group and an ester functionality in proximity to an aromatic ring system makes this compound an ideal precursor for the construction of various heterocyclic and fused ring systems. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and materials science.

The amino group can readily participate in condensation reactions with dicarbonyl compounds or their equivalents to form a variety of nitrogen-containing heterocycles. For instance, reaction with β-ketoesters can lead to the formation of benzodiazepine (B76468) derivatives, a class of compounds with significant pharmacological activities. Similarly, condensation with α,β-unsaturated carbonyl compounds can yield dihydropyridine (B1217469) structures.

Furthermore, the amino and ester groups can be involved in intramolecular cyclization reactions to construct fused ring systems. For example, after appropriate modification of the molecule, the amino group can act as a nucleophile to attack an electrophilic center, leading to the formation of quinoline (B57606) or acridine (B1665455) derivatives. The fluorine substituent can influence the regioselectivity of these cyclization reactions and can also be used as a handle for further functionalization through nucleophilic aromatic substitution reactions.

Below is a table summarizing potential heterocyclic systems derived from this intermediate:

Reagent/Reaction ConditionResulting Heterocyclic SystemPotential Application Area
β-DiketonesDiazepine derivativesPharmaceuticals
α-Haloketones followed by cyclizationQuinoxaline derivativesDyes, Organic Electronics
Phosgene or its equivalentsBenzoxazinone derivativesAgrochemicals
IsothiocyanatesBenzothiazole derivativesMaterials Science

Precursors for Polymeric Scaffolds and Chemical Materials

The bifunctional nature of this compound, possessing both an amine and a methyl ester, renders it a suitable monomer for the synthesis of various polymeric materials. The amino group can undergo reactions to form amide or imide linkages, while the ester group can be hydrolyzed to a carboxylic acid, which can then participate in polyester (B1180765) or polyamide formation.

For instance, polycondensation of the corresponding diamine (after reduction of a nitro precursor) with diacyl chlorides can yield polyamides with specific properties imparted by the fluoro and ether functionalities. These polymers may exhibit enhanced thermal stability, improved solubility in organic solvents, and unique dielectric properties due to the presence of the fluorine atom.

The general scheme for such a polymerization is as follows:

n H₂N-Ar-O-Ar'-COOCH₃ + n ClCO-R-COCl → [-HN-Ar-O-Ar'-CO-NH-R-CO-]n + n CH₃OH + n HCl

Where Ar and Ar' represent the substituted phenyl rings of the monomer and R is a divalent organic group.

Furthermore, the molecule can be modified to introduce polymerizable groups, such as vinyl or acetylene (B1199291) functionalities, allowing for its incorporation into polymers via addition polymerization. The resulting polymers would possess pendant groups with the unique electronic characteristics of the this compound moiety, which could be beneficial for applications in areas like organic electronics or as functional coatings.

Exploration in Supramolecular Chemistry and Host-Guest Interactions Involving this compound

The field of supramolecular chemistry focuses on the study of non-covalent interactions between molecules. The structural features of this compound, including its aromatic rings capable of π-π stacking, the hydrogen bond donating amino group, and the hydrogen bond accepting ester and ether functionalities, make it an interesting candidate for studies in molecular recognition and self-assembly.

Molecular Recognition Studies and Self-Assembly of this compound

Molecular recognition involves the specific binding of a host molecule to a guest molecule through a variety of non-covalent interactions. The diaryl ether framework of this compound can act as a scaffold to which recognition sites can be attached. The inherent functionalities can also participate directly in binding events.

Derivatives of this compound could be designed to self-assemble into larger, ordered structures. nih.gov For instance, by introducing a long alkyl chain, amphiphilic molecules could be created that self-assemble in solution to form micelles or vesicles. Similarly, the introduction of complementary hydrogen bonding motifs could lead to the formation of one-dimensional tapes or two-dimensional sheets in the solid state. These self-assembled structures could find applications in drug delivery, sensing, and materials science. beilstein-journals.org

The principles of host-guest chemistry can be applied to design systems where derivatives of this compound act as hosts for specific guest molecules. thno.org The binding affinity and selectivity would be governed by the complementary nature of the host's binding cavity and the guest's size, shape, and functional groups.

Role in Catalyst Design and Ligand Synthesis Based on the this compound Framework

The structural and electronic properties of this compound make it an attractive scaffold for the design of ligands for transition metal catalysis. The presence of heteroatoms like nitrogen and oxygen, along with the tunable electronic environment provided by the fluoro and ester groups, allows for the creation of ligands with tailored properties.

This compound as a Scaffold for Ligand Precursors in Organometallic Chemistry

The amino group of this compound can be readily modified to introduce coordinating moieties. For example, reaction with phosphines containing a leaving group can lead to the formation of aminophosphine (B1255530) ligands. Alternatively, Schiff base condensation with aldehydes or ketones can generate imine-containing ligands.

The general structure of such ligands can be represented as:

(R₂P)₂N-Ar-O-Ar'-COOCH₃ or R'C=N-Ar-O-Ar'-COOCH₃

These ligands can then be coordinated to a variety of transition metals, such as palladium, rhodium, or iridium, to form organometallic complexes. The electronic properties of these complexes, and consequently their catalytic activity, can be fine-tuned by varying the substituents on the phosphine (B1218219) or imine groups, as well as by the inherent electronic nature of the this compound backbone. The fluorine atom, in particular, can exert a significant electronic effect, influencing the electron density at the metal center and thereby affecting the catalytic cycle.

These catalyst systems could be explored for a range of organic transformations, including cross-coupling reactions, hydrogenations, and hydroformylations. The modular nature of the ligand synthesis, starting from this compound, allows for the rapid generation of a library of ligands for screening and optimization of catalytic performance.

Contribution to Novel Material Precursor Chemistry through this compound Derivatives

The field of advanced materials science is continually searching for precursor molecules that can be tailored to impart specific, high-performance properties to polymers. This compound is one such precursor, whose derivatives are pivotal in the synthesis of novel polymers for specialized applications. The unique arrangement of a fluoro group, an ether linkage, and reactive amine and ester functionalities within its structure allows for the systematic design of monomers that lead to materials with enhanced thermal stability, mechanical strength, and desirable optical and dielectric properties.

Derivatives of this compound are primarily envisioned as building blocks for high-performance aromatic polyimides. Polyimides are a class of polymers known for their exceptional thermal and chemical resistance. rsc.orgkpi.ua The incorporation of fluorine and ether linkages into the polyimide backbone, a strategy enabled by this precursor, can significantly improve properties like solubility, optical clarity, and dielectric performance. rsc.orgacs.org

The typical synthetic route involves converting the methyl ester group and reacting the amino group to form more complex diamine monomers. These bespoke diamines are then polymerized with aromatic dianhydrides through a two-step process involving the formation of a poly(amic acid) precursor, followed by thermal or chemical imidization to yield the final polyimide. kpi.uamdpi.com The structure of the diamine derivative directly influences the final properties of the polymer, making the precise chemistry of this compound derivatives a critical area of research.

Development of Functional Coatings or Thin Films using this compound Derivatives

Functional coatings and thin films are critical components in a wide array of advanced technologies, including microelectronics, aerospace, and flexible displays. rsc.orgnih.gov Derivatives of this compound are instrumental in the development of high-performance polyimide coatings and films with a unique combination of beneficial properties.

The incorporation of the 2-fluoro-4-aminophenoxy moiety into the polymer backbone leads to several key enhancements. The fluorine atoms, particularly when part of groups like trifluoromethyl (-CF3), increase the free volume within the polymer matrix and lower the polarizability of the polymer chains. rsc.orgacs.org This structural modification results in materials with low dielectric constants and reduced water absorption, which are highly desirable for microelectronic applications as insulating layers. rsc.orgmdpi.com Furthermore, the presence of fluorine can disrupt the intermolecular charge transfer complexes that often cause color in traditional polyimides, leading to the formation of highly transparent and colorless films suitable for optical applications. nih.govnih.gov

The ether linkage in the precursor's structure imparts greater flexibility to the resulting polyimide backbone. This increased rotational freedom enhances the solubility of the polymer in organic solvents, facilitating easier processing into thin films and coatings via techniques like spin-coating. kpi.uamdpi.com Despite this flexibility, the aromatic nature of the backbone ensures that the materials retain high thermal stability, with decomposition temperatures often exceeding 500°C. rsc.orgmdpi.com

The resulting functional coatings exhibit a superior combination of mechanical and thermal properties. Research on analogous fluorinated polyimides demonstrates excellent mechanical strength and high glass transition temperatures. rsc.orgmdpi.com These robust films can withstand harsh processing conditions and operational environments, making them suitable for demanding applications.

The following tables summarize the typical properties of functional thin films derived from fluorinated, ether-linked polyimides, which are representative of the materials that can be synthesized from derivatives of this compound.

Table 1: Mechanical Properties of Analogous Fluorinated Polyimide Films

Property Range of Values Key Benefits
Tensile Strength 82 - 326.7 MPa rsc.orgmdpi.com High durability and resistance to mechanical failure.
Tensile Modulus 2.3 - 8.4 GPa rsc.orgmdpi.com High stiffness and dimensional stability.

Table 2: Thermal and Optical Properties of Analogous Fluorinated Polyimide Films

Property Range of Values Key Benefits
Glass Transition Temperature (Tg) 259 - 351.6 °C rsc.orgmdpi.com High thermal stability for high-temperature applications.
5% Weight Loss Temperature (Td5) 515 - 596.7 °C rsc.orgmdpi.com Excellent resistance to thermal degradation.
Optical Transmittance (@ 500 nm) > 81.2% mdpi.com High transparency for optical and display applications.

Table 3: Dielectric and Moisture Resistant Properties of Analogous Fluorinated Polyimide Films

Property Range of Values Key Benefits
Dielectric Constant (@ 1 MHz) 2.69 - 2.85 rsc.org Low dielectric constant for use as an insulator in microelectronics.

Future Research Directions and Emerging Opportunities for Methyl 3 4 Amino 2 Fluorophenoxy Benzoate

Unexplored Synthetic Pathways and Methodologies for Methyl 3-(4-amino-2-fluorophenoxy)benzoate

The primary synthesis of this compound likely relies on classical methods such as the Ullmann condensation or nucleophilic aromatic substitution (SNAr). However, future research could focus on more efficient, sustainable, and versatile synthetic strategies.

Modern cross-coupling reactions offer significant advantages over traditional methods. The palladium-catalyzed Buchwald-Hartwig C-O cross-coupling reaction, for instance, is known for its broad substrate scope and tolerance of various functional groups, making it a prime candidate for exploration. Similarly, copper-promoted arylations of phenols using arylboronic acids present a mild and effective alternative. organic-chemistry.org The development of catalyst-free, microwave-assisted synthesis could also provide a rapid and environmentally friendly route to diaryl ethers. nih.gov

Beyond traditional chemical synthesis, the field of biocatalysis and green chemistry offers long-term opportunities. Research into biosynthetic pathways for aminobenzoic acid and its derivatives, which often start from simple renewable resources like glucose, could eventually lead to sustainable production methods for key precursors. mdpi.comresearchgate.net Exploring enzymatic or chemo-enzymatic approaches for the construction of the diaryl ether bond is another forward-looking research direction.

Table 1: Comparison of Potential Synthetic Pathways for this compound
MethodologyPotential AdvantagesKey Research Challenges
Buchwald-Hartwig C-O CouplingHigh functional group tolerance, broad substrate scope, generally high yields.Cost of palladium catalysts and ligands, removal of catalyst residues.
Copper-Promoted ArylationLower catalyst cost compared to palladium, mild reaction conditions. organic-chemistry.orgCan require specific ligands, potential for side reactions.
Microwave-Assisted SNArRapid reaction times, potentially catalyst-free, energy efficient. nih.govRequires at least one aromatic ring to be strongly electron-deficient.
Biosynthesis/Chemo-enzymaticEnvironmentally friendly, sustainable, uses renewable feedstocks. mdpi.comresearchgate.netComplex multi-step pathway development, low initial yields, enzyme discovery and engineering.

Discovery of Novel Chemical Transformations and Reaction Mechanisms for this compound

The inherent functionality of this compound—a primary aromatic amine, a methyl ester, and two distinct aromatic rings—provides multiple handles for novel chemical transformations.

The primary amino group is a versatile starting point. Beyond simple acylation or alkylation, it can be converted into a diazonium salt, opening pathways to a wide array of functional groups via Sandmeyer or related reactions. The amine also acts as a powerful ortho- and para-directing group, which could be exploited in electrophilic aromatic substitution reactions on the aniline (B41778) ring. numberanalytics.com

The methyl ester functionality is ripe for exploration with modern synthetic methods. While hydrolysis and amidation are standard transformations, recent advances allow for more nuanced reactions. For example, zirconium-catalyzed methods can directly convert esters to imines or enamines. rsc.org Furthermore, transition-metal-catalyzed decarbonylative coupling reactions could utilize the ester as a leaving group to form new carbon-carbon or carbon-heteroatom bonds, a significant departure from classical ester chemistry. acs.org

The aromatic rings themselves are platforms for further functionalization. The fluorine substituent on the aniline ring could potentially be displaced via nucleophilic aromatic substitution under specific conditions. Both rings could undergo further electrophilic substitution, such as halogenation or nitration, with the regioselectivity being an interesting subject for both experimental and computational investigation. numberanalytics.com

Table 2: Potential Chemical Transformations of Key Functional Groups
Functional GroupClassical TransformationNovel/Emerging Transformation
Primary Aromatic AmineAcylation, AlkylationDiazotization/Sandmeyer Reactions, Directed C-H Functionalization
Methyl EsterHydrolysis, Amidation, ReductionDirect conversion to Imines/Enamines, rsc.org Decarbonylative Coupling acs.org
Aromatic RingsElectrophilic Substitution (e.g., Halogenation)Late-stage C-H Functionalization, Nucleophilic Aromatic Substitution (of Fluorine)

Application of Emerging Advanced Characterization Techniques to this compound

While standard techniques like NMR, IR, and mass spectrometry are essential for routine characterization, advanced methods can provide deeper structural insights. Obtaining a high-quality single crystal would allow for structure determination by Single Crystal X-ray Diffraction (SCXRD), which remains the definitive method for elucidating molecular structure, including precise bond lengths, angles, and intermolecular interactions in the solid state. rsc.org

For cases where growing large single crystals proves difficult, emerging techniques offer powerful alternatives. Three-dimensional electron diffraction (3DED) can determine structures from nanocrystals, vastly expanding the range of materials that can be analyzed. nih.gov For extremely small or radiation-sensitive crystals, Serial Femtosecond Crystallography (SFX) using X-ray free-electron lasers (XFELs) presents another cutting-edge option. typepad.com Additionally, solid-state NMR spectroscopy could be employed to study the structure and dynamics of the molecule in its solid, microcrystalline form, providing information that is complementary to diffraction methods. nih.gov

Table 3: Information Gained from Advanced Characterization Techniques
TechniquePrimary Information ObtainedWhen to Apply
Single Crystal X-ray Diffraction (SCXRD)Precise 3D atomic coordinates, bond lengths/angles, crystal packing, absolute stereochemistry. rsc.orgWhen high-quality single crystals (typically >50 μm) are available.
3D Electron Diffraction (3DED)Full 3D structure from nanocrystalline samples (~0.5 μm). nih.govWhen only very small or imperfect crystals can be grown.
Solid-State NMR (ssNMR)Information on local atomic environments, polymorphism, and molecular dynamics in the solid state. nih.govFor microcrystalline powders or to complement diffraction data.
Advanced Mass Spectrometry (e.g., MS/MS)Detailed fragmentation patterns for structural elucidation and confirmation.To confirm identity and aid in the structural analysis of derivatives and reaction products.

Strategic Derivatization of this compound into New Chemical Spaces

Strategic derivatization is a powerful tool for exploring new chemical spaces and developing molecules with novel properties. nih.govnih.gov The multiple functional handles on this compound allow for a systematic and combinatorial approach to creating libraries of new compounds.

At the Amino Group: The primary amine can be readily acylated with a wide variety of acid chlorides or activated carboxylic acids to generate a library of amides. It can also be converted to sulfonamides, which are prevalent in medicinal chemistry.

At the Ester Group: The methyl ester can be hydrolyzed to the corresponding carboxylic acid. This acid can then be coupled with a diverse set of amines to produce another amide library, significantly altering the molecule's properties. Alternatively, the ester can be reduced to a primary alcohol, which can then be used in etherification or other reactions.

On the Aromatic Rings: Late-stage functionalization via C-H activation or electrophilic aromatic substitution could introduce new substituents (e.g., halogens, nitro groups, alkyl groups) onto one or both aromatic rings, modulating the electronic and steric properties of the scaffold.

This systematic exploration can rapidly generate a diverse collection of molecules for screening in various applications, from drug discovery to materials science.

Table 4: Interactive Data Table of Derivatization Strategies
Reaction SiteReagent/Reaction TypeResulting Functional GroupPotential Property Change
Amino GroupAcyl Chloride (R-COCl)Amide (-NHCOR)Increased steric bulk, altered H-bonding
Amino GroupSulfonyl Chloride (R-SO₂Cl)Sulfonamide (-NHSO₂R)Increased acidity, potential bioactivity
Ester Group1. NaOH (Hydrolysis) 2. Amine (R-NH₂), coupling agentAmide (-CONHR)Major change in polarity and solubility
Ester GroupLiAlH₄ (Reduction)Benzyl (B1604629) Alcohol (-CH₂OH)Introduction of H-bond donor, new reaction site
Aromatic RingN-Bromosuccinimide (NBS)Bromo-substituted RingIncreased molecular weight, handle for cross-coupling

Advancements in Theoretical and Computational Chemistry for Predictive Modeling of this compound Behavior

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, guiding experimental work and saving resources. For this compound, Density Functional Theory (DFT) calculations can be used to model its three-dimensional structure, determine conformational preferences, and calculate electronic properties.

Mapping the molecular electrostatic potential can predict sites susceptible to electrophilic or nucleophilic attack, guiding strategies for further functionalization. researchgate.net Computational tools can also predict the regioselectivity of electrophilic aromatic substitution reactions, helping to anticipate the outcome of reactions like halogenation or nitration. rsc.org Furthermore, quantum chemistry methods can be used to calculate spectroscopic properties, such as NMR chemical shifts, which can aid in the interpretation of experimental data and confirm the structure of newly synthesized derivatives. acs.org If derivatives are designed for biological applications, molecular docking simulations could predict their binding affinity to specific protein targets, helping to prioritize which compounds to synthesize and test.

Interdisciplinary Research Avenues and Automation in the Study of this compound Chemistry

The full potential of this compound and its derivatives can be realized through interdisciplinary collaboration and the adoption of modern automation technologies.

The integration of automated synthesis platforms can accelerate the creation of the derivative libraries described in section 8.4. nih.govoxfordglobal.com These automated systems can perform reactions, work-ups, and purifications in a high-throughput manner, rapidly generating compounds for testing. researchgate.netnih.gov Coupling automated synthesis with high-throughput screening (HTS) in collaboration with biologists or pharmacologists could quickly identify derivatives with interesting biological activities.

Beyond medicine, collaborations with materials scientists could explore the potential of these new compounds. For example, the rigid, extended structure of some derivatives might lead to applications in organic electronics or as liquid crystals. Their photophysical properties (absorption and fluorescence) could be investigated for use as sensors or probes. The convergence of automated synthesis, computational modeling, and interdisciplinary screening represents a powerful paradigm for accelerating discovery and finding novel applications for this versatile chemical scaffold. mdpi.com

Q & A

Q. What are the typical synthetic routes for preparing Methyl 3-(4-amino-2-fluorophenoxy)benzoate?

The synthesis often involves multi-step coupling reactions. For example, a triazine intermediate can be prepared via stepwise nucleophilic substitutions using 2,4,6-trichlorotriazine and phenol derivatives. Subsequent coupling with methyl 3-aminobenzoate under controlled conditions (e.g., 40°C, DIPEA as a base) yields the target compound. Purification via column chromatography (e.g., silica gel, gradient elution with CH₂Cl₂/EtOAc) is critical to isolate the product .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Key techniques include:

  • ¹H NMR : Assign signals for aromatic protons, amino groups, and methoxy substituents (e.g., δ 3.76 ppm for methoxy in DMSO-d₆) .
  • HPLC : Assess purity (>95%) using reversed-phase columns and UV detection.
  • Mass Spectrometry : Confirm molecular weight via ESI-MS or HRMS.

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single crystals are grown via slow evaporation. Data collection is performed using a diffractometer, and structure refinement employs SHELXL (e.g., resolving anisotropic displacement parameters, validating bond lengths/angles). SHELX software is preferred for its robustness in handling small-molecule data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve coupling efficiency during synthesis?

  • Temperature Control : Maintain 40–45°C to balance reaction rate and byproduct formation .
  • Stoichiometry : Use 1.1–1.5 equivalents of coupling agents (e.g., DIPEA) to drive reactions to completion.
  • Catalyst Screening : Explore Pd-based catalysts for aromatic coupling steps to reduce reaction time.

Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?

  • Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to avoid solvent peak interference.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex aromatic regions .
  • Impurity Profiling : Combine HPLC-MS to identify and quantify side products (e.g., unreacted intermediates) .

Q. How can computational methods predict the reactivity of this compound in novel reactions?

  • DFT Calculations : Model transition states for nucleophilic substitution or ester hydrolysis.
  • Molecular Docking : Study interactions with biological targets (e.g., enzyme active sites) to guide functionalization .

Q. What purification techniques address challenges with structurally similar byproducts?

  • Gradient Elution Chromatography : Adjust EtOAc/hexane ratios to separate compounds with minor structural differences .
  • Recrystallization : Optimize solvent pairs (e.g., CH₂Cl₂/hexane) to enhance crystal purity.

Q. How should researchers analyze conflicting crystallographic data during refinement?

  • Twinned Data Handling : Use SHELXL’s TWIN command to model twinning ratios.
  • Disorder Modeling : Apply PART instructions to resolve overlapping atomic positions .

Methodological Notes

  • Synthetic Reproducibility : Document reaction times, solvent grades, and moisture-sensitive handling to ensure consistency.
  • Data Validation : Cross-check NMR shifts with literature values for analogous fluorophenoxy benzoates .
  • Software Tools : Utilize CCDC databases for crystallographic comparisons and Mercury for visualization post-refinement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.